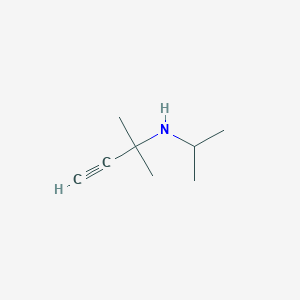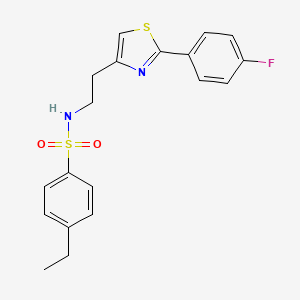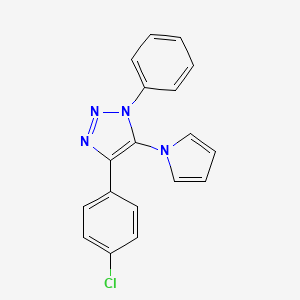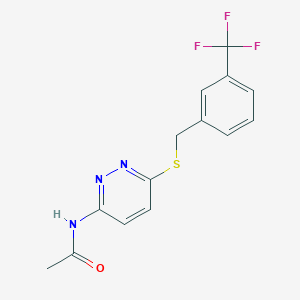
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity : A method for synthesizing derivatives of 1-Ethyl-4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione was developed, showing significant antibacterial activity against various pathogenic bacteria and fungi (Shah, Patel, & Patel, 2012).
In Vivo Activity Against Tuberculosis : Novel derivatives were synthesized and evaluated in vivo against Mycobacterium tuberculosis in mice, exhibiting activity comparable to sparfloxacin (Shindikar & Viswanathan, 2005).
Antimicrobial Agents : Synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed antimicrobial activity against a range of bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
NMR Studies of Analogues : The conformations of piperazine rings in certain analogues, including this compound, were studied using NMR spectroscopy (Chilmonczyk, Cybulski, Szelejewska-Woźniakowska, & Leś, 1996).
Hypotensive Agents : Synthesized compounds with a piperazine moiety demonstrated significant hypotensive activities, impacting blood vessel relaxation (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).
Tautomeric Preferences : DFT calculations revealed the tautomeric instability of certain derivatives and spontaneous proton transfer processes (Dobosz, Gawinecki, & Kanabaj, 2010).
Anticonvulsant Activity : New series of pyrrolidine-2,5-dione derivatives showed potential as anticonvulsant agents, with some compounds displaying more beneficial protective indices than well-known antiepileptic drugs (Rybka et al., 2017).
5-HT2 Antagonist Activity : Bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives were synthesized and found to possess potent 5-HT2 antagonist activity (Watanabe et al., 1992).
Properties
IUPAC Name |
1-ethyl-4-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-2-22-11-12-24(19(26)18(22)25)20(27)23-10-9-15(13-23)28-17-8-7-14-5-3-4-6-16(14)21-17/h3-8,15H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYRCFCSZAWJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2385442.png)


![6-Isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2385446.png)
![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)
![5-cyclopropyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2385449.png)




